2,4',4''-Trinitro-1,1':4,1''-triphenyl
Description
2,4',4''-Trinitro-1,1':4,1''-triphenyl is a nitro-substituted aromatic compound featuring three phenyl rings interconnected in a terphenyl configuration. The molecule contains three nitro (-NO₂) groups at the 2, 4', and 4'' positions, which confer strong electron-withdrawing properties.
Properties
Molecular Formula |
C18H11N3O6 |
|---|---|
Molecular Weight |
365.3g/mol |
IUPAC Name |
2-nitro-1,4-bis(4-nitrophenyl)benzene |
InChI |
InChI=1S/C18H11N3O6/c22-19(23)15-6-1-12(2-7-15)14-5-10-17(18(11-14)21(26)27)13-3-8-16(9-4-13)20(24)25/h1-11H |
InChI Key |
ATINZKZZRGJHDB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and functional differences between 2,4',4''-Trinitro-1,1':4,1''-triphenyl and related compounds:
Key Observations :
- Nitro Group Influence: The trinitro compound’s three nitro groups significantly increase its electron-withdrawing capacity compared to dinitro or non-nitro analogs. This enhances its oxidative stability and reactivity in charge-transfer systems but reduces solubility in common organic solvents .
- Thermal Stability: The dinitro compound in has a melting point of 240–241°C, while non-nitro triphenylbenzene () melts at lower temperatures. The trinitro derivative likely exhibits even higher thermal stability but may decompose explosively under extreme conditions due to nitro group lability .
Electronic and Material Properties
- Charge-Transfer Capacity : The trinitro compound’s strong electron deficiency makes it a candidate for hole-transport materials (HTMs) in OLEDs, similar to triphenylamine derivatives (). However, its nitro groups may introduce recombination centers, reducing efficiency compared to amine-based HTMs .
- Explosive Potential: With three nitro groups, the compound’s energy density and sensitivity to detonation likely exceed those of dinitro analogs like 1,1’,1”-dinitro-tripiperidine () but remain lower than commercial explosives like TNT (2,4,6-trinitrotoluene).
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